REACTION_CXSMILES
|
O=[CH:2][C:3]([O:5][CH2:6][CH3:7])=[O:4].[CH3:8][C:9]([S:12]([NH2:14])=[O:13])([CH3:11])[CH3:10]>C(Cl)Cl>[C:9]([S:12]([N:14]=[CH:2][C:3]([O:5][CH2:6][CH3:7])=[O:4])=[O:13])([CH3:11])([CH3:10])[CH3:8]
|
Name
|
ethyl 2-oxoacetate
|
Quantity
|
4.066 g
|
Type
|
reactant
|
Smiles
|
O=CC(=O)OCC
|
Name
|
|
Quantity
|
2.424 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)S(=O)N
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Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at rt, under nitrogen, for 65 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was then filtered over celite
|
Type
|
WASH
|
Details
|
the separated solids were washed with AcOEt (3×200 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The filtrate was then dried over anh. MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure
|
Reaction Time |
65 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)S(=O)N=CC(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |